molecular formula C9H7NO2S B098682 4-Methoxybenzoyl isothiocyanate CAS No. 16778-84-0

4-Methoxybenzoyl isothiocyanate

Cat. No. B098682
CAS RN: 16778-84-0
M. Wt: 193.22 g/mol
InChI Key: BEVJYGOHGKVXJI-UHFFFAOYSA-N
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Patent
US05001157

Procedure details

To a stirred mixture of 7.5 g of 2-aminobenzamide and 150 ml of ether was added dropwise, a mixture of 1.0 g of 4-methoxybenzoyl isothiocyanate in ether over 15 minutes. After stirring overnight, the solid was collected, giving 14.2 g of the desired product as grey crystals, mp 193°-196° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:11][O:12][C:13]1[CH:23]=[CH:22][C:16]([C:17]([N:19]=[C:20]=[S:21])=[O:18])=[CH:15][CH:14]=1>CCOCC>[NH2:6][C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[NH:1][C:20](=[S:21])[NH:19][C:17](=[O:18])[C:16]1[CH:22]=[CH:23][C:13]([O:12][CH3:11])=[CH:14][CH:15]=1)=[O:5]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N=C=S)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the solid was collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC(=O)C1=C(C=CC=C1)NC(NC(C1=CC=C(C=C1)OC)=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: CALCULATEDPERCENTYIELD 833%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.